- Chemical synthesis of the novel Ca2+ messenger NAADP, Nucleosides, 2005, 24(5-7), 513-518
Cas no 5502-96-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt)
5502-96-5 structure
Product Name:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt
N.o CAS:5502-96-5
MF:C21H27N6O18P3
MW:744.389767885208
CID:372457
PubChem ID:123952
Update Time:2025-04-19
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt Propriedades químicas e físicas
Nomes e Identificadores
-
- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®
- BETA-NAADP SODIUM SALT
- NAADP tetrasodium salt
- Nicotinic acid adenine dinucleotide phosphate sodium salt
- NICOTINIC ACID ADENINE DINUCLEOTIDE PHOSPHATE TETRASODIUM SALT
- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] [(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]
- 5'-ester with 3-carbo...
- 5'-ester with 3-carboxy-1-b-D-ribofuranosylpyridiniu
- 5'-ester with 3-carboxy-1-b-D-ribofuranosylpyridinium innersalt
- Adenosine 5'-(trihydrogendiphosphate), 2'-(dihydrogen phosphate), 5'-5'-ester with 3-carboxy-1-beta-D-ribofuranosylpyridinium hydroxide, inner salt
- NAADP
- Nicotinate adenine dinucleotide phosphate
- Nicotinic acid adenine dinucleotide phosphate
- β-NAADP
- Nicotinic acid adenine dinucleotide phosphate
- Nicotine-TPN
- NAADP+
- NAADP
- Pyridinium, 3-carboxy-1-β-D-ribofuranosyl-, hydroxide, 5'→5'-ester with adenosine 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), inner salt (8CI)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt
- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-oxidanyl-4-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl] [(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-bis(oxidanyl)oxolan-2-yl]methyl phosphate
- ;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-oxidanyl-4-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]
- 5502-96-5
- DTXSID001035967
- Q27459586
- C21-H27-N6-O18-P3
- HY-103317
- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- CS-0027608
- C21H27N6O18P3
- [(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-bis(oxidanyl)oxolan-2-yl]methyl phosphate
- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] [(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl phosphate
- AKOS040745259
- Pyridinium, 3-carboxy-1-β-D-ribofuranosyl-, hydroxide, 5'→5'-ester with adenosine 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), inner salt (8CI)
- NAADP+
- Nicotine-TPN
- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-oxidanyl-4-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]
- A-D-ribofuranosylpyridinium, inner salt
- Adenosine 5 inverted exclamation marka-(trihydrogen diphosphate), 2 inverted exclamation marka-(dihydrogen phosphate), P inverted exclamation marka inverted exclamation marku5 inverted exclamation marka-ester with 3-carboxy-1-
-
- MDL: MFCD00274064
- Inchi: 1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1
- Chave InChI: QOTXBMGJKFVZRD-HISDBWNOSA-N
- SMILES: P(=O)(O)(O)O[C@H]1[C@H](N2C=NC3C(N)=NC=NC2=3)O[C@H](COP(=O)(O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@H]([N+]3C=CC=C(C(=O)O)C=3)O2)O)O)[C@H]1O
Propriedades Computadas
- Massa Exacta: 744.05946903g/mol
- Massa monoisotópica: 744.05946903g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 8
- Contagem de aceitadores de ligações de hidrogénio: 22
- Contagem de Átomos Pesados: 48
- Contagem de Ligações Rotativas: 13
- Complexidade: 1290
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 8
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -6.5
- Superfície polar topológica: 362Ų
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26-36
-
Identificação dos materiais perigosos:
- Condição de armazenamento:−20°C
- Frases de Risco:36/37/38
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00628-25mg |
Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®5'-ester with 3-carboxy-1-b-D-ribofuranosylpyridinium innersalt |
5502-96-5 | ≥92.5% | 25mg |
¥14878.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00628-10mg |
Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®5'-ester with 3-carboxy-1-b-D-ribofuranosylpyridinium innersalt |
5502-96-5 | ≥92.5% | 10mg |
¥6768.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N920590-10mg |
Nicotinic acid adenine dinucleotide phosphate \nsodium salt |
5502-96-5 | ≥92.5% | 10mg |
¥3,921.30 | 2022-09-01 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6094-10mg |
NAADP tetrasodium salt |
5502-96-5 | 98% | 10mg |
¥4752.00 | 2023-09-10 | |
| A2B Chem LLC | AG24134-1mg |
BETA-NAADP SODIUM SALT |
5502-96-5 | ≥95% | 1mg |
$56.00 | 2024-04-19 | |
| A2B Chem LLC | AG24134-5mg |
BETA-NAADP SODIUM SALT |
5502-96-5 | ≥95% | 5mg |
$243.00 | 2024-04-19 | |
| A2B Chem LLC | AG24134-10mg |
BETA-NAADP SODIUM SALT |
5502-96-5 | ≥95% | 10mg |
$378.00 | 2024-04-19 | |
| A2B Chem LLC | AG24134-25mg |
BETA-NAADP SODIUM SALT |
5502-96-5 | ≥92% | 25mg |
$922.00 | 2024-04-19 | |
| MedChemExpress | HY-103317-1mg |
NAADP |
5502-96-5 | 95.8% | 1mg |
¥4080 | 2025-04-16 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-215564-10mg |
Nicotinic acid adenine dinucleotide phosphate sodium salt, |
5502-96-5 | ≥92% | 10mg |
¥3384.00 | 2023-09-05 |
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt Método de produção
Método de produção 1
Condições de reacção
1.1S:DMF, 16 h, rt
1.2R:AcOH, R:Bu4N+ •F-, S:THF, 1.5 h, 0°C
2.1R:S:H2O, S:MeOH, 2 h, rt
3.1R:R:AcONa, C:135622-82-1, S:H2O, 5 h, rt, pH 4
1.2R:AcOH, R:Bu4N+ •F-, S:THF, 1.5 h, 0°C
2.1R:S:H2O, S:MeOH, 2 h, rt
3.1R:R:AcONa, C:135622-82-1, S:H2O, 5 h, rt, pH 4
Referência
Método de produção 2
Condições de reacção
1.1R:NaOH, S:H2O, 30 min, 37°C, pH 4
1.25 min, 37°C
1.32 h, 37°C
1.25 min, 37°C
1.32 h, 37°C
Referência
- Nicotinic Acid Adenine Dinucleotide Phosphate Analogues Substituted on the Nicotinic Acid and Adenine Ribosides. Effects on Receptor Mediated Ca2+ Release, Journal of Medicinal Chemistry, 2015, 58(8), 3593-3610
Método de produção 3
Método de produção 4
Condições de reacção
1.1R:Me3SiSO3CF3, S:MeCN, 1.5 h, rt
1.2S:MeOH, 1 h, rt
1.1S:CH2Cl2, 3 h, rt
1.2R:mCPBA, 0.5 h, -78°C
2.1R:F3CCO2H, S:H2O, S:THF, 3 h, 4°C
3.1R:Et3N, R:PCl3, R:1H-Imidazole, S:THF, 15 min, 0°C
3.2R:Et4N+ •Br-, 15 min, rt, pH 7
4.1R:Me3SiN=CMeOSiMe3, S:CHCl3, 1 h, rt
4.2R:0.5 h, rt
4.3R:D2O, S:MeOH, 15 min, rt
5.1R:POCl3, R:P(OMe)3, 4 h, 0°C
5.2R:Et3N, R:Diimidazolyl ketone, S:DMF, 3 h, rt
5.3R:MeOH, rt
5.4S:DMF, 24 h, rt
5.5R:AcOH, R:Bu4N+ •F-, S:H2O, S:THF, 3 h, 0°C
6.1R:C:Pd, S:H2O, S:MeOH, 3 h, rt
7.1R:R:NaOH, R:AcOH, C:135622-82-1, S:H2O, 5 h, rt, pH 4
1.2S:MeOH, 1 h, rt
1.1S:CH2Cl2, 3 h, rt
1.2R:mCPBA, 0.5 h, -78°C
2.1R:F3CCO2H, S:H2O, S:THF, 3 h, 4°C
3.1R:Et3N, R:PCl3, R:1H-Imidazole, S:THF, 15 min, 0°C
3.2R:Et4N+ •Br-, 15 min, rt, pH 7
4.1R:Me3SiN=CMeOSiMe3, S:CHCl3, 1 h, rt
4.2R:0.5 h, rt
4.3R:D2O, S:MeOH, 15 min, rt
5.1R:POCl3, R:P(OMe)3, 4 h, 0°C
5.2R:Et3N, R:Diimidazolyl ketone, S:DMF, 3 h, rt
5.3R:MeOH, rt
5.4S:DMF, 24 h, rt
5.5R:AcOH, R:Bu4N+ •F-, S:H2O, S:THF, 3 h, 0°C
6.1R:C:Pd, S:H2O, S:MeOH, 3 h, rt
7.1R:R:NaOH, R:AcOH, C:135622-82-1, S:H2O, 5 h, rt, pH 4
Referência
- Chemical synthesis of the second messenger nicotinic acid and adenine dinucleoside phosphate by total synthesis of nicotinamide adenine dinucleotide phosphate, Angewandte Chemie, 2004, 43(35), 4637-4640
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt Raw materials
- 1,2,3,5-Tetra-O-acetyl b-D-Ribofuranose
- Nicotinamide
- NADP
- Dibenzyl N,N-diisopropylphosphoramidite
- 3,5-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)adenosine
- Niacin
- 2'-Adenylic acid, 3'-O-[3-hydroxy-1,1,3,3-tetrakis(1-methylethyl)-1-disiloxanyl]-, bis(phenylmethyl) ester, 5'-(dihydrogen phosphate), compd. with N,N-diethylethanamine (1:1)
- Pyridinium, 3-(aminocarbonyl)-1-[5-O-(1H-imidazol-1-ylphosphinyl)-β-D-ribofuranosyl]-
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt Preparation Products
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt Literatura Relacionada
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
5502-96-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt) Produtos relacionados
- 53-59-8(NADP)
- 86-08-8(3-Acetylpyridine adenine dinucleotide)
- 53-84-9(b-Nicotinamide Adenine Dinucleotide)
- 7298-93-3(β-D-Xylofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-, inner salt, 5-[3-(aminocarbonyl)-1-[5-O-[hydroxy(phosphonooxy)phosphinyl]-α-D-ribofuranosyl]pyridiniumyl])
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornecedores recomendados
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel